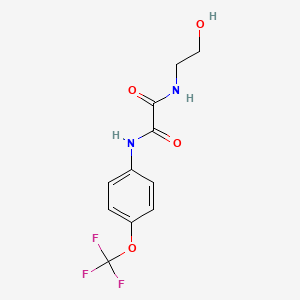

N1-(2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

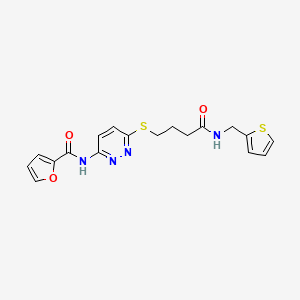

N1-(2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound that falls within the broader category of oxalamide compounds. These compounds are known for their ability to influence the crystallization behavior of polymeric materials, such as poly(hydroxyalkanoate)s (PHAs), which are bacterially synthesized. The oxalamide compounds are utilized as nucleators to enhance the crystallization rate of PHAs, which typically suffer from low crystallization rates. The effectiveness of these nucleators is dependent on their structural configurations, with certain configurations, such as those with phenyl groups, showing higher nucleation efficiency and better compatibility within the PHA matrix .

Synthesis Analysis

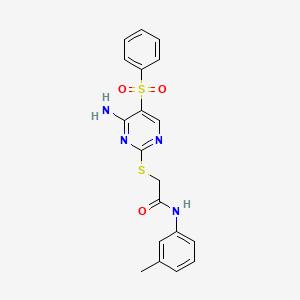

The synthesis of oxalamide compounds, including those with phenyl groups, is not directly detailed in the provided papers. However, the papers do discuss the synthesis of related compounds, such as 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides, which were designed and synthesized through a valuable intermediate. The nature of the substituents on the amide nitrogen was found to have a pronounced effect on the activity of these compounds, indicating the importance of the synthetic route and the substituents used in determining the properties of the final compound .

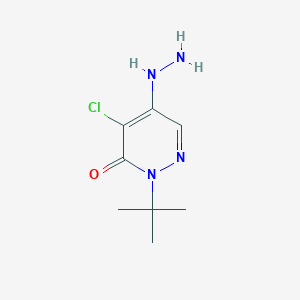

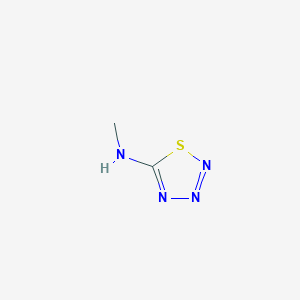

Molecular Structure Analysis

The molecular structure of oxalamide compounds, particularly those with different configurations, plays a crucial role in their nucleation efficiency. The presence of a phenyl group, as in the case of N1-(2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, is associated with a higher nucleation efficiency. This suggests that the molecular structure, including the presence of aromatic rings and substituents, is critical in determining the effectiveness of these compounds as nucleators .

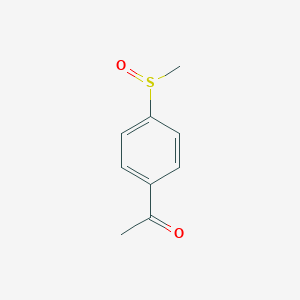

Chemical Reactions Analysis

While the provided papers do not specifically discuss the chemical reactions of N1-(2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, they do provide insight into the general behavior of oxalamide compounds in the presence of PHAs. These compounds act as nucleators and are likely to interact with the polymer matrix to facilitate crystallization without altering the crystal form or crystallization mechanism, as confirmed by various analytical techniques such as polarized optical microscopy (POM) and X-ray diffraction (XRD) .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide compounds, including N1-(2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, are pivotal in their role as nucleators for PHAs. The addition of these compounds to PHAs can significantly increase the crystallization temperature and crystallinity of the polymers, as well as reduce the half-life isothermal crystallization time. This indicates that oxalamide compounds can increase the nuclei density and reduce the spherulitic size in the polymer matrix. The specific physical and chemical properties of these compounds, such as melting point, solubility, and compatibility with the polymer matrix, are essential factors that contribute to their nucleation efficiency .

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O4/c12-11(13,14)20-8-3-1-7(2-4-8)16-10(19)9(18)15-5-6-17/h1-4,17H,5-6H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTVAAOUNDWAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NCCO)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2531757.png)

![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2531759.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2531764.png)

![6-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2531765.png)

![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2531771.png)

![Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2531781.png)